molecular formula C15H18 B14568229 2-(2,2-Dimethylpropyl)naphthalene CAS No. 61760-11-0

2-(2,2-Dimethylpropyl)naphthalene

Cat. No.: B14568229
CAS No.: 61760-11-0
M. Wt: 198.30 g/mol
InChI Key: SSWJWQZWRQOCGI-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)naphthalene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a naphthalene ring substituted with a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)naphthalene can be achieved through Friedel-Crafts alkylation. This involves the reaction of naphthalene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)naphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.

    Sulfonation: Fuming sulfuric acid (H2SO4) is employed.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).

Major Products Formed

    Nitration: 1-nitro-2-(2,2-dimethylpropyl)naphthalene.

    Sulfonation: 1-sulfo-2-(2,2-dimethylpropyl)naphthalene.

    Halogenation: 1-chloro-2-(2,2-dimethylpropyl)naphthalene.

Scientific Research Applications

2-(2,2-Dimethylpropyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)naphthalene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The naphthalene ring’s electron-rich nature facilitates the attack by electrophiles, leading to substitution at the most reactive positions. The stability of the intermediate carbocation is a key factor in determining the reaction pathway and product distribution .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethylpropyl)benzene: Similar structure but with a benzene ring instead of naphthalene.

    2-(2,2-Dimethylpropyl)anthracene: Contains an anthracene ring, making it more extended and conjugated.

    2-(2,2-Dimethylpropyl)phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.

Uniqueness

2-(2,2-Dimethylpropyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This substitution influences its reactivity and physical properties, making it distinct from other similar compounds. Its applications in various fields highlight its versatility and potential for further research and development.

Properties

CAS No.

61760-11-0

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)naphthalene

InChI

InChI=1S/C15H18/c1-15(2,3)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3

InChI Key

SSWJWQZWRQOCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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